Galactopyranoside, 1-heptylthio-1-deoxy-
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Overview
Description
Heptyl b-D-thioglucopyranoside is a biochemical surfactant and detergent widely used in scientific research. It is known for its unique properties, including its ability to solubilize membrane proteins while maintaining their native structure and function. This compound is particularly valuable in the fields of chemistry, biology, medicine, and industry due to its non-ionic nature and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl b-D-thioglucopyranoside can be synthesized through the reaction of heptanol with thioglucopyranoside under specific conditions. The process typically involves the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Heptyl b-D-thioglucopyranoside involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reaction time. The compound is then purified through various techniques, including crystallization and chromatography, to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Heptyl b-D-thioglucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Heptyl b-D-thioglucopyranoside. These products are valuable in different research and industrial applications.
Scientific Research Applications
Heptyl b-D-thioglucopyranoside is extensively used in scientific research due to its ability to solubilize membrane proteins and maintain their functionality. It is commonly employed in:
Protein Studies: Solubilizing membrane proteins for structural and functional analysis.
Biomedicine: Investigating human ailments and developing therapeutic strategies.
Biochemistry: Studying enzyme activities and interactions.
Industrial Applications: Used as a detergent in various biotechnological processes.
Mechanism of Action
Heptyl b-D-thioglucopyranoside is often compared with other non-ionic surfactants such as n-Octyl β-D-glucopyranoside and Brij 35. While these compounds share similar properties, Heptyl b-D-thioglucopyranoside is unique in its ability to maintain the native structure of membrane proteins during solubilization. This makes it particularly suitable for applications requiring the preservation of protein functionality.
Comparison with Similar Compounds
n-Octyl β-D-glucopyranoside
Brij 35
n-Dodecyl β-D-maltoside
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Properties
IUPAC Name |
2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGNLMTTNTJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.